molecular formula C4H4ClN3O2 B1417560 4-Chloro-3-methyl-5-nitro-1H-pyrazole CAS No. 512810-26-3

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B1417560
CAS No.: 512810-26-3
M. Wt: 161.55 g/mol
InChI Key: RVRMXEGIHGSLHB-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-3-methyl-5-nitro-1H-pyrazole (CMNP) is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of CMNP is C5H5ClN2O2\text{C}_5\text{H}_5\text{Cl}\text{N}_2\text{O}_2, with a molecular weight of approximately 205.56 g/mol. The compound features a chloro group at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position of the pyrazole ring, which significantly influences its chemical properties and biological activities.

CMNP exhibits several mechanisms of action, particularly in plant biology:

  • Induction of Abscission : CMNP has been shown to induce fruit abscission in citrus species by affecting lipid signaling pathways. It acts as an uncoupler in mitochondria and inhibits certain enzymes like alcohol dehydrogenase . The oxidative stress induced by CMNP leads to increased levels of reactive oxygen species (ROS), which are critical in triggering biochemical responses that result in abscission.
  • Herbicidal Activity : The compound has demonstrated herbicidal properties, particularly against weeds. Its mode of action involves interference with mitochondrial function and lipid signaling pathways, leading to plant decline .

Biological Applications

CMNP's biological activity has been explored across various fields:

  • Agriculture : As a plant growth regulator, CMNP is being investigated for its potential to control fruit drop and manage weed populations. Studies have shown its effectiveness in promoting abscission in mature citrus fruits and herbicidal activity against various weeds .
  • Anticancer Activity : Recent studies suggest that pyrazole derivatives, including CMNP, may possess anticancer properties. Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines, including breast and liver cancer cells .

Case Studies

  • Citrus Abscission :
    • A study highlighted the effectiveness of CMNP in inducing abscission in Citrus sinensis when applied at specific concentrations. The mechanism involved oxidative stress and lipid signaling pathways, resulting in reduced ATP levels and increased phospholipase A2 activity .
  • Antitumor Activity :
    • Research indicates that pyrazole derivatives exhibit significant antiproliferative effects on cancer cells. For instance, compounds based on the 1H-pyrazole structure have shown promise against lung, brain, and colorectal cancers .

Summary of Experimental Results

Study Focus Findings
Citrus AbscissionInduces abscission via oxidative stress; reduces ATP levels; increases PLA2 activity .
Herbicidal ActivityEffective against various weeds; affects mitochondrial function.
Anticancer PropertiesInhibits growth in multiple cancer cell lines; potential for developing new anticancer agents .

Properties

IUPAC Name

4-chloro-3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRMXEGIHGSLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344197
Record name 4-Chloro-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-26-3
Record name 4-Chloro-5-methyl-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nitropyrazole 9 (10.0 g, 78.68 mmol) was dissolved in a mixture of chloroform (500 mL) with 1 drop DMF. To this was added sulfuryl chloride (9.60 mL, 14.33 g, 118.0 mmol) and the mixture heated to reflux for 20 hour at 115° C. external temperature. After additional 48 hours stirring at ambient temperature the mixture was evaporated to dryness in vacuo, dichloromethane (250 mL) added and the solution again evaporated in vacuo. Crude 15 was purified by column chromatography (1 kg SiO2, 0-10% methanol in DCM) yielding pure 15 (11.7 g, 72.42 mmol, 92%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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